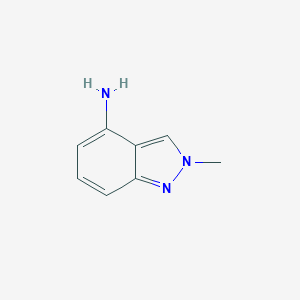

2-Methyl-2H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCAMILOUFSNOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572530 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82013-51-2 | |

| Record name | 2-Methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methyl-2H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Methyl-2H-indazol-4-amine" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2H-indazol-4-amine

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5] The biological activity is profoundly influenced by the substitution pattern on the indazole ring, particularly the position of substituents and the regiochemistry of N-alkylation. Indazoles exist in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[4][6]

This compound (CAS No: 82013-51-2) is a key synthetic intermediate, valued for its specific arrangement of a nucleophilic amino group and the N2-methylated indazole core.[7][8][9] This precise architecture allows for further molecular elaboration, making it a crucial building block for constructing more complex, biologically active molecules. This guide provides a detailed exploration of a robust synthetic pathway to this compound, followed by a comprehensive overview of the analytical techniques required for its unambiguous characterization, designed for researchers and professionals in chemical synthesis and drug development.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that hinges on two critical transformations: the regioselective N-methylation of the indazole ring and the reduction of a nitro group to the target amine. The choice of starting material and the conditions for N-alkylation are paramount to achieving the desired 2H-indazole isomer.

Retrosynthetic Strategy

A logical retrosynthetic approach identifies 4-nitro-1H-indazole as a strategic starting material. The synthesis proceeds via two main steps:

-

N-Methylation: Introduction of a methyl group onto the indazole nitrogen. The primary challenge is controlling the regioselectivity to favor methylation at the N2 position over the N1 position.

-

Nitro Reduction: Conversion of the nitro group at the C4 position to an amine.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Causality

Step 1: Regioselective N2-Methylation of 4-Nitro-1H-indazole

The direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products, presenting a significant purification challenge.[6] The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects, the nature of the base, the solvent, and the alkylating agent.[1][10]

-

Causality of Reagent Choice: To selectively synthesize the N2-isomer, conditions must be chosen to override the thermodynamic preference for the N1 product. While various protocols exist, employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a common strategy.[1] The indazole anion formed is then alkylated with an agent like methyl iodide (CH₃I) or dimethyl sulfate. Studies have shown that for certain substituted indazoles, specific conditions can drive high N2 selectivity.[10][11] The presence of an electron-withdrawing nitro group at the C7 position, for example, has been shown to confer excellent N2 regioselectivity (≥96%).[1][10] While our target has the nitro group at C4, the electronic influence is still significant. A metal-free catalysis system using triflic acid (TfOH) with diazo compounds has also been reported to afford N2-alkylated products with high regioselectivity.[11]

Step 2: Reduction of 2-Methyl-4-nitro-2H-indazole to this compound

The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Several methods are effective:

-

Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is hydrogenated under a hydrogen atmosphere using a metal catalyst, typically palladium on activated charcoal (Pd/C), in a solvent like methanol or ethanol.[12] This method avoids the use of harsh metal-acid reagents and often results in high yields and purity.

-

Metal-Acid Reduction: A classic method involves using a metal such as tin (Sn), tin(II) chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[13] This is a robust and cost-effective alternative, though the work-up can be more involved to remove metal salts.

The overall synthetic workflow is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4-nitro-2H-indazole

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve 4-nitro-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The resulting crude product will be a mixture of N1 and N2 isomers. Purify this mixture using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the desired 2-Methyl-4-nitro-2H-indazole isomer.

Step 2: Synthesis of this compound

-

Preparation: To a hydrogenation flask, add the purified 2-Methyl-4-nitro-2H-indazole (1.0 equivalent) and palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Reaction: Add methanol as the solvent and seal the flask. Purge the system with nitrogen, then introduce hydrogen gas (via a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Part 2: Comprehensive Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and physical methods provides a self-validating system to confirm the identity of the synthesized this compound.

Characterization Workflow

Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm (m, 2H, Ar-H), ~6.5-6.8 ppm (d, 1H, Ar-H), ~4.5-5.5 ppm (br s, 2H, -NH₂), ~4.0 ppm (s, 3H, -NCH₃), ~8.0 ppm (s, 1H, C3-H of indazole) |

| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (Ar-C), ~140-145 ppm (Ar-C-NH₂), ~120-130 ppm (Ar-C), ~100-115 ppm (Ar-C), ~35-40 ppm (-NCH₃) |

| Mass Spec. | Molecular Ion | Expected [M+H]⁺ = 148.0869 m/z for C₈H₁₀N₃⁺[14] |

| IR Spec. | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, amine), 3000-3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1650 (N-H bend), 1450-1600 (C=C aromatic stretch) |

| Physical | Appearance | Expected to be a solid at room temperature. |

| Physical | CAS Number | 82013-51-2[7][8][9] |

Expert Insights on Characterization:

-

¹H NMR: The singlet corresponding to the N-methyl group around 4.0 ppm is a key diagnostic signal. The broad singlet for the amine protons (-NH₂) will be exchangeable with D₂O. The proton at the C3 position of the indazole ring typically appears as a singlet downfield, around 8.0 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₈H₉N₃) by providing a highly accurate mass measurement.[14]

-

IR Spectroscopy: The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (-NH₂), corresponding to the symmetric and asymmetric N-H stretches. The absence of a strong peak around 1530 cm⁻¹ and 1350 cm⁻¹ confirms the complete reduction of the nitro group.

Conclusion

This guide outlines a reliable and well-precedented pathway for the synthesis of this compound, a valuable intermediate for pharmaceutical research. The core challenges—regioselective N-methylation and efficient nitro group reduction—can be overcome with careful selection of reaction conditions. The provided protocol, grounded in established chemical principles, offers a practical blueprint for laboratory synthesis. Furthermore, the comprehensive characterization workflow ensures a self-validating process, enabling researchers to confirm the structural integrity and purity of the final compound with a high degree of confidence. The successful execution of this synthesis provides access to a versatile chemical building block, paving the way for the discovery of novel indazole-based therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

-

(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

-

Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

2-Methyl-2H-indazol-5-amine 60518-59-4. Autech Industry Co.,Limited. Available at: [Link]

-

This compound (C8H9N3). PubChemLite. Available at: [Link]

-

This compound. 2a biotech. Available at: [Link]

-

Understanding the Chemistry: Properties and Applications of 2-Methyl-2H-indazole-5-amine. Autech Industry Co.,Limited. Available at: [Link]

-

This compound. Tetrahedron. Available at: [Link]

-

N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. PubMed Central. Available at: [Link]

-

2-Methyl-2H-indazol-3-amine. PubChem. Available at: [Link]

-

Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Wiley Online Library. Available at: [Link]

-

2-(4-Methylphenyl)-2H-indazole. National Institutes of Health. Available at: [Link]

-

2-Methyl-2H-indazol-6-amine. PubChem. Available at: [Link]

-

2-Methyl-2H-indazole. PubChem. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. Available at: [Link]

-

This compound. Active Biopharma Corp. Available at: [Link]

-

2H-Indazol-3-amine, N-methyl-2-phenyl-. SpectraBase. Available at: [Link]

-

Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles. The Royal Society of Chemistry. Available at: [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. Available at: [Link]

Sources

- 1. research.ucc.ie [research.ucc.ie]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2abiotech.net [2abiotech.net]

- 8. 82013-51-2 | this compound | Tetrahedron [thsci.com]

- 9. This compound - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 13. 2-(4-Methylphenyl)-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

"2-Methyl-2H-indazol-4-amine" CAS number 82013-51-2

An In-Depth Technical Guide to 2-Methyl-2H-indazol-4-amine (CAS 82013-51-2): A Cornerstone Scaffold for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets and serve as a foundation for developing a wide array of therapeutic agents. The indazole nucleus is a quintessential example of such a scaffold. This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous clinically successful drugs.[1][2][3]

This guide focuses on a specific, highly valuable derivative: This compound (CAS: 82013-51-2). As a substituted 2H-indazole, this compound offers a unique vector for chemical modification, primarily through its reactive amino group at the C4 position. Its strategic importance lies in its role as a key building block and intermediate in the synthesis of complex, high-value molecules, particularly in the realm of oncology and inflammatory diseases. We will explore its fundamental properties, synthesis strategies, critical applications in drug development, and the necessary protocols for its safe handling and use.

Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. This compound is a stable, solid compound under standard conditions, whose structure provides a unique combination of aromaticity and nucleophilicity.

| Property | Value | Source(s) |

| CAS Number | 82013-51-2 | [4][5][6][7][8][9] |

| IUPAC Name | 2-methylindazol-4-amine | [7][10] |

| Molecular Formula | C₈H₉N₃ | [8][9][10] |

| Molecular Weight | 147.18 g/mol | [8][9] |

| Synonyms | 4-Amino-2-methyl-2H-indazole, 2-Methyl-2H-indazol-4-ylamine | [4][5][8] |

| Canonical SMILES | CN1C=C2C(N)=CC=CC2=N1 | [7] |

| InChI Key | RMCAMILOUFSNOR-UHFFFAOYSA-N | [10] |

While specific experimental spectral data for this exact isomer is not broadly published, data for closely related indazole structures are available in public databases like PubChem, providing a reference for characterization.[11][12][13]

Synthesis Strategies & Chemical Reactivity

The synthesis of the 2H-indazole core is a well-trodden path in organic chemistry, offering multiple robust strategies that can be adapted for specific substitution patterns.

General Methodologies for 2H-Indazole Synthesis

The formation of the 2H-indazole scaffold often involves the cyclization of a suitably substituted benzene precursor. Key academic and patented methods include:

-

Reductive Cyclization: A common and effective method involves the reductive cyclization of ortho-nitrobenzylidene amines or related hydrazones. This is often achieved using reducing agents like phosphines under thermal or microwave conditions.[1][14]

-

Copper-Catalyzed Multicomponent Reactions: One-pot, three-component reactions involving a 2-bromobenzaldehyde, a primary amine, and an azide source (like sodium azide) have been developed. The copper catalyst is crucial for facilitating the key C-N and N-N bond formations.[2][14]

-

Palladium-Catalyzed Intramolecular Amination: N-aryl-N-(o-bromobenzyl)hydrazines can undergo intramolecular amination catalyzed by palladium to form the 2-aryl-2H-indazole ring system.[14]

-

Domino Condensation/Cyclization: 2-Nitrobenzaldehydes can react with amines in a domino sequence of imine condensation followed by reductive cyclization, often promoted by an organophosphorus reagent.[1]

Logical Synthesis Workflow for this compound

Based on established methodologies, a logical and efficient pathway to synthesize the title compound can be designed. A plausible route starts from a commercially available, appropriately substituted nitrobenzene derivative. The following workflow illustrates this multi-step process.

Caption: Proposed synthetic pathway for this compound.

This proposed synthesis leverages standard, high-yielding organic transformations. The causality is clear: beginning with a simple precursor, functional groups are installed sequentially (amination, nitration) to build the necessary arrangement of atoms before a final reduction and diazotization-cyclization cascade furnishes the target indazole ring system.

Core Reactivity

The true utility of this compound lies in its predictable reactivity, which is dominated by the nucleophilic amino group at the C4 position. This amine is the primary handle for derivatization, enabling its incorporation into larger, more complex molecules.

Caption: Reactivity profile of this compound.

This nucleophilicity makes it an ideal partner for:

-

Acylation with acid chlorides or anhydrides to form amides.

-

Alkylation with alkyl halides.

-

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (SNAr) with electron-deficient (hetero)aryl halides, such as 2,4-dichloropyrimidine.[15][16]

Application in Drug Discovery & Medicinal Chemistry

The indazole scaffold is prevalent in a multitude of biologically active compounds.[1][2][3] this compound serves as a critical intermediate for synthesizing molecules that target key pathways in human disease.

The Indazole Scaffold as a Kinase Hinge-Binder

A primary application of indazole-containing molecules is in the development of protein kinase inhibitors.[3] Protein kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Many kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The indazole core is an excellent "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, thus anchoring the inhibitor in place.

The amino group of this compound provides the perfect attachment point for building out the rest of the inhibitor, adding moieties that confer potency and selectivity by interacting with other regions of the ATP-binding pocket.

Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following workflow demonstrates how this compound can be used in a typical drug discovery synthesis campaign. A common strategy is to couple the indazole core to another heterocyclic system, a technique used in the synthesis of several approved drugs.

Caption: Workflow for synthesizing a kinase inhibitor candidate.

In this self-validating protocol, the success of the coupling reaction (Step C) is easily confirmed by analytical techniques like LC-MS and NMR, verifying the formation of the target molecule before it proceeds to biological screening. This modular approach allows for the rapid synthesis of a library of analogues by simply varying the coupling partner.

Broader Biological Significance

Beyond cancer, indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:

This broad utility underscores the importance of intermediates like this compound for exploring new therapeutic avenues.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount when working with this compound. The available Safety Data Sheets (SDS) provide a clear picture of its hazard profile.[4][5][19]

Hazard Identification & GHS Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [4][5][19] |

| Eye Irritation | H319 | Causes serious eye irritation | [4][5][19] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [4][5] |

| Acute Oral Toxicity | H302 | Harmful if swallowed | [11][19] |

Recommended Safe Handling Protocol

To mitigate risks, the following step-by-step protocol must be followed:

-

Engineering Controls : All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][19][20]

-

Personal Protective Equipment (PPE) :

-

Dispensing & Weighing :

-

Dispense the solid carefully to avoid generating dust.[5]

-

Use anti-static weighing paper or weigh directly into a tared vessel within the fume hood.

-

-

In Case of Exposure :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion : Rinse mouth with water. Call a poison control center or doctor if you feel unwell.[19]

-

-

Storage :

-

Disposal :

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity at the C4-amino position make it a highly sought-after building block. Its primary role as an intermediate for potent kinase inhibitors highlights its significance in modern oncology research. As scientists continue to probe the vast chemical space around the privileged indazole scaffold, the utility and importance of strategically functionalized precursors like this compound will only continue to grow, paving the way for the next generation of targeted therapeutics.

References

- 2-METHYL-2H-INDAZOL-4-YLAMINE SDS, 82013-51-2 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2-methyl-2h-indazol-4-ylamine-cas82013-51-2.html]

- 4-Amino-2-methyl-2H-indazole Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR2152_msds.pdf]

- 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5297135_EN.htm]

- This compound Product Detail. 2a biotech. [URL: https://www.2abio.com/product/show-82013-51-2.html]

- SAFETY DATA SHEET for 1H-Indazol-7-amine. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/A3355_EGHS_E1.pdf]

- N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- 2-Methyl-2H-indazol-6-amine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/590220]

- 2-Methyl-2H-indazole. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/138364]

- This compound (C8H9N3). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/2-methyl-2h-indazol-4-amine]

- This compound. Fluorochem. [URL: https://www.fluorochem.co.uk/product/f076977]

- This compound - CAS:82013-51-2. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/82013-51-2.html]

- Understanding the Chemistry: Properties and Applications of 2-Methyl-2H-indazole-5-amine. Acme Bioscience. [URL: https://acmebioscience.com/news/understanding-the-chemistry-properties-and-applications-of-2-methyl-2h-indazole-5-amine-1]

- 2-Methyl-2H-indazol-3-amine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/590075]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464977/]

- Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Chemistry – An Asian Journal. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/asia.201600810]

- 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- This compound. Tetrahedron. [URL: https://www.tetrahedron.com/chemicals/ts90005/2-methyl-2h-indazol-4-amine]

- 2-Methyl-2H-indazol-3-amine hydrochloride. Benchchem. [URL: https://www.benchchem.com/product/b1085]

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10015525/]

- N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200792/]

- Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152296/]

- Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry. [URL: https://www.researchgate.

- Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8071068/]

- 2H-Indazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indazoles/2h-indazoles.shtm]

- This compound. Chemspace. [URL: https://chem-space.com/compound/CSSB00000070539]

- This compound|82013-51-2. Active Biopharma Corp. [URL: https://www.activebiopharma.com/2-methyl-2H-inDazol-4-amine-82013-51-2-ABP004784.html]

- Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [URL: https://www.caribjscitech.com/index.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 2abiotech.net [2abiotech.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound - CAS:82013-51-2 - Sunway Pharm Ltd [3wpharm.com]

- 9. 82013-51-2 | this compound | Tetrahedron [thsci.com]

- 10. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]

- 11. 2-Methyl-2H-indazol-6-amine | C8H9N3 | CID 590220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methyl-2H-indazol-3-amine | C8H9N3 | CID 590075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2H-Indazole synthesis [organic-chemistry.org]

- 15. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]

- 16. N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-2H-indazol-4-amine

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Methyl-2H-indazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy as they apply to this specific heterocyclic amine. While experimental data for this particular isomer is not widely available in public literature, this guide will leverage data from closely related isomers and predictive models to provide a robust analytical framework.

Introduction: The Importance of Spectroscopic Characterization

This compound (C₈H₉N₃) is a member of the indazole family, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise placement of the amino and methyl groups on the indazole scaffold is critical to a molecule's pharmacological profile. Therefore, unambiguous structural confirmation is a prerequisite for any meaningful biological or chemical study. Spectroscopic methods provide the necessary tools for this confirmation, offering a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will walk through the expected spectroscopic signatures of this compound, explaining the rationale behind the predicted data and providing protocols for data acquisition.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential first-pass analytical technique to confirm the molecular weight of a synthesized compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming its elemental composition.

Expected Mass Spectrometric Data

| Parameter | Expected Value | Source |

| Molecular Formula | C₈H₉N₃ | - |

| Molecular Weight | 147.18 g/mol | - |

| Monoisotopic Mass | 147.07965 Da | [1] |

| Predicted [M+H]⁺ | 148.08693 m/z | [1] |

| Predicted [M+Na]⁺ | 170.06887 m/z | [1] |

The PubChem entry for this compound provides predicted collision cross section (CCS) values for various adducts, which can be useful in advanced ion mobility-mass spectrometry studies.[1]

Interpretation and Fragmentation Pathway

The fragmentation pattern in the mass spectrum provides valuable structural information. While an experimental spectrum is unavailable, a plausible fragmentation pathway can be proposed based on the structure of this compound. The stability of the indazole ring will significantly influence the fragmentation. Common fragmentation pathways for N-methylated indazoles often involve the loss of methyl radicals or molecules such as HCN.

Below is a conceptual workflow for acquiring and interpreting mass spectrometry data for this compound.

Caption: Interplay of Spectroscopic Techniques.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional): For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Conclusion

The structural elucidation of this compound relies on a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While direct experimental data for this specific isomer is scarce in the public domain, this guide provides a robust framework of expected spectroscopic data based on its chemical structure, predictive models, and data from related isomers. By following the outlined protocols and principles of interpretation, researchers can confidently confirm the identity and purity of this and other novel chemical entities, a critical step in the journey of drug discovery and development.

References

-

PubChem. 2-Methyl-2H-indazol-6-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-2H-indazol-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C8H9N3). [Link]

-

The Royal Society of Chemistry. Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

-

Qi, X., et al. (2010). N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

Saeed, S., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3740. [Link]

-

Koralewska, M., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology, 39(2), 403-415. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Methyl-2H-indazol-4-amine

A Predictive and Methodological Approach in the Absence of a Determined Structure

Abstract

This technical guide addresses the crystal structure of 2-Methyl-2H-indazol-4-amine, a key heterocyclic amine of interest in medicinal chemistry and drug development. In the absence of a publicly available crystal structure for this specific compound, this document provides a comprehensive, predictive analysis based on the crystallographic data of closely related 2-methyl-2H-indazole derivatives. We present a detailed, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for obtaining the crystal structure and a robust theoretical framework for understanding its anticipated structural features, including molecular geometry, intermolecular interactions, and crystal packing.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational structural motifs in a vast number of pharmaceuticals.[1] The indazole scaffold, in particular, has garnered significant attention due to its wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by single-crystal X-ray diffraction, is paramount for understanding a compound's physicochemical properties, such as solubility and stability, and its interactions with biological targets.[2][3][4]

This compound is a significant intermediate in the synthesis of various pharmacologically active compounds. A detailed understanding of its solid-state structure is crucial for rational drug design and the development of stable pharmaceutical formulations. This guide provides a comprehensive roadmap for determining and analyzing this structure.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the first critical step toward obtaining high-quality single crystals. The synthesis of this compound can be achieved through established synthetic routes for indazole derivatives. A common approach involves the cyclization of appropriately substituted precursors.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from methodologies for similar indazole compounds, is outlined below. The process begins with a suitable starting material, which is then modified and cyclized to form the indazole ring system.

Caption: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: In a clean, dry flask, dissolve the starting precursor in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add the necessary cyclization reagents portion-wise, maintaining control over the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic byproducts.

-

Extraction: Extract the crude product into a suitable organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Crystallization: The Gateway to Structure Determination

The growth of high-quality single crystals is often the most challenging step in structure determination.[5][6][7] For small organic molecules like this compound, several classical and modern crystallization techniques can be employed.[5][6][8]

Screening for Crystallization Conditions

A systematic screening of solvents and crystallization methods is essential. The choice of solvent is critical as it influences crystal growth and can even be incorporated into the crystal lattice.[7]

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | Offer a range of polarities to fine-tune solubility. |

| Aprotic Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Used as anti-solvents in diffusion and layering techniques. |

Experimental Protocols: Crystallization Techniques

The following are standard, effective methods for crystallizing small organic molecules.[8][9]

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

-

Loosely cap the vial to allow for the slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.

-

The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

-

Liquid-Liquid Diffusion:

-

Carefully layer a solution of the compound onto a solvent in which it is less soluble (an anti-solvent).

-

The slow diffusion at the interface of the two liquids can lead to the formation of high-quality crystals.

-

Caption: General workflow for the crystallization of a small organic molecule.

Single-Crystal X-ray Diffraction: Elucidating the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.[3][4][10][11]

The Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, and then solving and refining the crystal structure.[10]

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.[10]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100-120 K) to minimize thermal vibrations. X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.[3]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides an initial electron density map.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to the final, accurate crystal structure.

Predictive Analysis of the Crystal Structure of this compound

While the definitive crystal structure awaits experimental determination, a detailed predictive analysis can be made based on the known crystal structures of similar indazole derivatives. This provides valuable insights into the expected molecular geometry and intermolecular interactions.

Expected Molecular Geometry

The 2-methyl-2H-indazole core is expected to be largely planar. The exocyclic amine group at the 4-position will likely exhibit some degree of pyramidalization. Key bond lengths and angles are anticipated to be consistent with those observed in other N-heterocyclic structures.

Anticipated Intermolecular Interactions and Crystal Packing

The presence of the amine group is expected to be a dominant factor in the crystal packing, leading to the formation of hydrogen bonds.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the indazole ring can act as acceptors. This is likely to result in the formation of hydrogen-bonded networks, such as chains or dimers.

-

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal packing.

Caption: Predicted intermolecular interactions for this compound.

Comparison with Known Structures

A comparative analysis with the crystal structures of related compounds, such as derivatives of pazopanib intermediates, can provide quantitative estimates for expected bond lengths, angles, and intermolecular distances.

| Parameter | Expected Value Range | Basis for Prediction |

| C-N Bond Lengths (indazole ring) | 1.35 - 1.40 Å | Analysis of similar N-heterocyclic crystal structures.[12][13] |

| C-C Bond Lengths (aromatic) | 1.38 - 1.42 Å | Standard values for aromatic systems. |

| Hydrogen Bond Distance (N-H···N) | 2.8 - 3.2 Å | Common range for intermolecular hydrogen bonds in N-heterocycles. |

| π-π Stacking Distance | 3.3 - 3.8 Å | Typical distances for parallel-displaced or face-to-face π-stacking. |

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of this compound. While an experimentally determined structure is not yet available, this document offers a detailed, predictive analysis based on established crystallographic principles and data from closely related compounds. The provided methodologies for synthesis, crystallization, and single-crystal X-ray diffraction are robust and widely applicable in the field of small molecule crystallography. The successful determination of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships of this important indazole derivative.

References

-

Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1645–1663. [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1433–1439. [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton. Retrieved from [Link]

-

Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1193. [Link]

-

Igawa, K., Kawabata, T., & Uehara, K. (2014). Synthesis and structural analysis of nine-membered enyne nitrogen heterocycles. Tetrahedron Letters, 55(38), 5275-5278. [Link]

- WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. (2022, March 25). MDPI. Retrieved from [Link]

-

A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. (n.d.). World Scientific Publishing. Retrieved from [Link]

- US10730859B2 - Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. (n.d.). Google Patents.

-

Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Retrieved from [Link]

-

2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Structures and Chemical Equilibria of Some N-Heterocycles Containing Amide Linkages. (n.d.). Retrieved from [Link]

-

This compound (C8H9N3). (n.d.). PubChemLite. Retrieved from [Link]

-

82013-51-2 | this compound. (n.d.). Tetrahedron. Retrieved from [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014, March 14). ACS Publications. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pulstec.net [pulstec.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 10. fiveable.me [fiveable.me]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties [mdpi.com]

- 13. BJOC - 2-Hetaryl-1,3-tropolones based on five-membered nitrogen heterocycles: synthesis, structure and properties [beilstein-journals.org]

An In-Depth Technical Guide to Tautomeric Equilibria in Methyl-Indazol-Amine Isomers

Executive Summary

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal concept in medicinal chemistry and drug development. For nitrogen-containing heterocyclic scaffolds like indazole, the specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its biological activity and metabolic fate. The introduction of substituents, such as methyl and amino groups, further complicates this landscape. This guide provides an in-depth technical exploration of the tautomerism exhibited by methyl-indazol-amine isomers. We will dissect the structural nuances, delineate field-proven analytical methodologies for characterization, and provide detailed, actionable protocols for researchers. By integrating spectroscopic analysis with computational chemistry, this document establishes a robust, self-validating framework for understanding and predicting tautomeric behavior, empowering scientists to design more effective and reliable therapeutic agents.

Section 1: The Fundamentals of Tautomerism in the Indazole Scaffold

Introduction to Indazole and Annular Tautomerism

The indazole core, a fusion of benzene and pyrazole rings, is a privileged scaffold in drug discovery.[1] Its inherent aromaticity and hydrogen bonding capabilities make it a versatile pharmacophore. A key feature of the unsubstituted indazole ring is annular tautomerism, where the proton on the pyrazole ring can reside on either nitrogen atom, leading to the 1H- and 2H-indazole tautomers.[2][3] Thermodynamically, the 1H-indazole form is generally more stable.[2][4]

The Impact of N-Methylation: Locking the Tautomeric Core

The introduction of a methyl group onto one of the pyrazole nitrogen atoms effectively "locks" the annular tautomerism.[3] This methylation results in two distinct regioisomers: N1-methyl-indazole and N2-methyl-indazole.[5] The synthesis of these isomers often yields a mixture, with the N1-isomer typically predominating.[1][6] This fixed methylation is a critical design element, as it removes the complexity of annular tautomerism and focuses the analytical challenge on the substituent-driven tautomerism.

The Emergence of Amino/Imino Tautomerism

With the annular tautomerism quenched by N-methylation, the presence of an amino (-NH2) group introduces a new equilibrium: amino-imino tautomerism.[7] This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, converting the amine into an imine (=NH). The position of the amino group (e.g., at C3, C5, or C6) and the N-methylation pattern (N1 vs. N2) dictate the specific structures of the resulting tautomers. For a canonical N1-methyl-3-amino-indazole, the equilibrium is between the amino form and the corresponding imino form.

This equilibrium is not merely academic; the amino tautomer possesses a hydrogen bond donor (-NH2), while the imino tautomer has a hydrogen bond acceptor (=N-) and a more acidic N-H proton. These differences dramatically alter how the molecule interacts with its biological target.

Caption: Amino-Imino tautomeric equilibrium in N1-methyl-3-amino-indazole.

Section 2: Characterization and Analysis of Tautomeric Forms

A multi-pronged analytical approach is essential for unambiguously characterizing and quantifying tautomeric equilibria. The convergence of data from spectroscopic and computational methods provides the highest degree of confidence.

The Scientist's Toolkit: An Overview

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H, ¹³C, and ¹⁵N NMR provide direct insight into the chemical environment of each atom, allowing for definitive assignment of the dominant tautomeric form.[8][9]

-

UV-Visible (UV-Vis) Spectroscopy: A powerful complementary technique. Tautomers often have different conjugated π-electron systems, resulting in distinct absorption spectra.[10][11] Solvent-dependent studies can reveal shifts in the equilibrium.[12][13]

-

Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers in the gas phase and in various solvents.[14][15] This provides a theoretical framework that validates and explains experimental observations.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

Expertise & Rationale: NMR spectroscopy is unparalleled in its ability to provide a detailed structural snapshot. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. In amino-imino tautomerism, the migration of a proton and the shift of double bonds cause significant changes in the chemical shifts of nearby protons and carbons, providing a clear diagnostic fingerprint. For instance, the protons of an amino group (-NH₂) typically appear as a broad singlet in a distinct region of the ¹H NMR spectrum, while the proton of an imino group (=N-H) will have a different chemical shift and may exhibit different exchange behavior.[17]

Note: Shifts are approximate and can vary based on solvent and substitution.

| Tautomer | Nucleus | Typical Chemical Shift (ppm) | Rationale for Difference |

| Amino | -NH ₂ | 5.0 - 7.0 (broad singlet) | Protons on an exocyclic sp³ nitrogen. |

| Imino | =N-H | 8.0 - 12.0 (often broad) | Proton on a ring sp² nitrogen, often deshielded. |

| Amino | C -NH₂ | 140 - 155 | Carbon attached to an amino group. |

| Imino | C =NH | 150 - 165 | Imino carbon, more deshielded due to double bond character. |

-

Sample Preparation:

-

Weigh 5-10 mg of the methyl-indazol-amine sample.[18]

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[18]

-

Scientist's Note: DMSO-d₆ is often the solvent of choice as its hydrogen bond accepting nature can help to slow down the exchange of labile N-H protons, leading to sharper signals. It also has a wide chemical shift window.

-

Ensure complete dissolution. Gentle sonication may be applied if necessary.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

¹³C NMR:

-

-

Data Analysis:

-

Process the Free Induction Decay (FID) with an appropriate Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR spectrum to determine the relative populations of tautomers if both are present in significant quantities.

-

Assign peaks based on chemical shifts, multiplicities, and 2D NMR experiments (COSY, HSQC, HMBC) if necessary.

-

Computational Chemistry: Predicting Tautomeric Landscapes

Expertise & Rationale: Computational modeling, particularly DFT, allows us to quantify the energetic differences between tautomers.[19] By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict the equilibrium constant (KT) and thus the theoretical population of each species at a given temperature.[20] This is a powerful predictive tool that can guide experimental design and aid in the interpretation of spectroscopic data. Implicit solvent models (like the Polarizable Continuum Model - PCM) can be used to simulate the effect of different solvents on the equilibrium.[12][16]

Caption: A generalized DFT workflow for predicting tautomer stability.

Data is illustrative, based on typical findings in the literature.[14][15]

| Tautomer | Gas Phase ΔG (kcal/mol) | Water (PCM) ΔG (kcal/mol) | Predicted Dominance in Water |

| Amino | 0.00 (Reference) | 0.00 (Reference) | Dominant |

| Imino | +5.74 | +3.50 | Minor |

Trustworthiness: The data in Table 2 illustrates a common finding: the amino tautomer is often more stable.[14] The reduction in the energy gap in a polar solvent like water suggests that the imino form, being more polar, is preferentially stabilized by the solvent, shifting the equilibrium slightly.[12][21] The agreement between this theoretical prediction and the experimental observation of the amino form as dominant in NMR spectra constitutes a self-validating system.

Section 3: The Critical Role of Environment: Solvent and pH Effects

The tautomeric equilibrium is not static; it is a dynamic process highly sensitive to its environment.

-

Solvent Polarity and Hydrogen Bonding: Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[13] As seen in the computational data, a polar solvent can reduce the energy difference between tautomers, potentially increasing the population of the minor form.[12]

-

pH: The pH of the medium can have a profound effect. Protonation or deprotonation of the molecule can lock it into a specific tautomeric form or open up new equilibrium pathways. For example, protonation of an N-methyl-amino-indazole will likely occur at the most basic site, and the resulting cation may favor one tautomeric structure exclusively.[14]

Experimental Protocol: UV-Vis Solvent Study

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent that dissolves it well, such as methanol or acetonitrile.

-

Solvent Series: Prepare a series of volumetric flasks containing different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, methanol, water).

-

Sample Dilution: Add a small, identical aliquot of the stock solution to each flask and dilute to the final volume to achieve a concentration in the low micromolar range (e.g., 10 µM).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 500 nm using a dual-beam spectrophotometer, using the pure solvent as a blank.

-

Data Analysis: Compare the absorption maxima (λmax) and the overall shape of the spectra across the solvent series. A significant shift in λmax or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[10]

Section 4: Implications for Drug Discovery and Development

Understanding and controlling tautomerism is a cornerstone of modern drug design. The specific tautomer present under physiological conditions dictates the molecule's three-dimensional shape and its hydrogen bonding pattern—the very factors that govern its interaction with a target protein or enzyme.

-

Receptor Binding: Two tautomers of the same molecule can have vastly different binding affinities for a target receptor. One may be a potent inhibitor, while the other is inactive.

-

ADME Properties: Tautomerism affects properties critical for a drug's absorption, distribution, metabolism, and excretion (ADME). For example, a shift in equilibrium can alter a compound's solubility or its ability to cross cell membranes.

-

Intellectual Property: Defining the specific, biologically active tautomer is crucial for securing robust patent protection.

By rigorously characterizing the tautomeric behavior of lead compounds using the integrated methodologies described in this guide, drug development professionals can make more informed decisions, leading to the design of safer, more efficacious, and patentable medicines.

Section 5: References

-

Zady, M. F., & Wong, J. L. (1976). Determination of the amino and imino tautomer structures of .alpha.-quinolylamines by analysis of proton magnetic resonance spec. J. Org. Chem., 41(14), 2491–2496.

-

Carr, S. M. (2024). Tautomeric Shifts II: amino and imino bases. Memorial University of Newfoundland.

-

Kalmode, H. P., et al. (2020). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing.

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv.

-

Nguyen, H. T. T., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health.

-

Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Institutes of Health.

-

Various Authors. (2025). Annular tautomerism of indazole. ResearchGate.

-

Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemistry.

-

Hida, Y., et al. (2018). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Physics: Conference Series.

-

Puzzarini, C., et al. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Journal of Chemical Theory and Computation, ACS Publications.

-

Benchchem. (n.d.). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

-

Elguero, J., et al. (1986). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.

-

Pluta, T., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.

-

Various Authors. (n.d.). (A) Synthetic route 6-amino-1-methyl-indazole (AMI). (B) AMI hydrogen spectrum. (C) AMI mass spectrum. ResearchGate.

-

Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health.

-

Various Authors. (n.d.). Figure 4. Amino imino tautomeric equilibrium for the syn rotamers of N... ResearchGate.

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central.

-

Gackowska, A., et al. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). Forensic Toxicology.

-

Catalán, J., et al. (2014). On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate.

-

Wu, K. P. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. KPWu's group research site.

-

Various Authors. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate.

-

Various Authors. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate.

-

Silva, A. M. S., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PubMed Central.

-

Alkorta, I., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. PubMed.

-

Raczyńska, E. D., et al. (2017). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PubMed Central.

-

Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, Vol. 32, No. 2.

-

Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

-

Nicklaus, M. C., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PubMed Central.

-

Sampaio, J. A., et al. (2023). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. MDPI.

-

Gázquez, A. S., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Babkov, D. A., et al. (2022). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.

-

Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

-

University of Maine. (n.d.). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. DigitalCommons@UMaine.

-

Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.

-

Various Authors. (2015). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate.

-

Various Authors. (2018). An ab initio study of the structure, tautomerism and molecular properties of the C- and N-amino-1,2,4-triazoles. ResearchGate.

-

da Silva, A. B. F., et al. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health.

-

Sampaio, J. A., et al. (2023). Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. PubMed Central.

Sources

- 1. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mun.ca [mun.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. cris.unibo.it [cris.unibo.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-2H-indazol-4-amine: From Historical Synthesis of the Indazole Core to Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. First synthesized by the Nobel laureate Emil Fischer in the 1880s, this scaffold is present in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] Indazole and its derivatives are known to exhibit anti-inflammatory, antitumor, anti-HIV, and antidepressant properties, making them privileged structures in drug discovery.[3]

Indazoles can exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1] The substitution pattern on the indazole core, particularly on the nitrogen atoms, is critical in modulating the biological activity of these compounds. 2-Substituted-2H-indazoles, in particular, are key intermediates and structural motifs in various pharmaceuticals. This guide provides an in-depth exploration of a specific, yet important, member of this family: 2-Methyl-2H-indazol-4-amine . While a singular "discovery" paper for this specific molecule is not prominent in the literature, its history is intertwined with the broader development of indazole synthesis and the strategic preparation of substituted analogues for pharmaceutical research.

PART 1: The Genesis of Indazole Synthesis - A Historical Perspective

The journey of the indazole ring system begins with Hermann Emil Fischer's pioneering work in the late 19th century. Although more famous for his Fischer indole synthesis, his early work laid the foundation for heterocyclic chemistry.[4][5][6][7] The first synthesis of the parent indazole ring was achieved through the thermal cyclization of o-hydrazino cinnamic acid.[1] This early work opened the door to understanding the fundamental reactivity and stability of this heterocyclic system.

The core challenge in synthesizing substituted indazoles lies in controlling the regioselectivity of both ring formation and subsequent functionalization. The development of methods to selectively introduce substituents at specific positions on both the benzene and pyrazole moieties has been a central theme in the evolution of indazole chemistry.

Caption: Evolution from Fischer's initial discovery to diverse modern synthetic routes.

PART 2: The Synthetic Pathway to this compound

The first documented appearance of "4-amino-2-methyl-indazole," the synonym for this compound (CAS 82013-51-2), is in a 1982 patent, suggesting its utility as a chemical intermediate by that time.[8][9] The synthesis of this molecule is not a trivial matter and relies on a strategic, multi-step approach that expertly navigates the challenges of regioselectivity. The most logical and chemically sound pathway proceeds through the synthesis and subsequent N-methylation of 4-nitroindazole, followed by the reduction of the nitro group.

Step 1: Synthesis of the 4-Nitro-1H-indazole Precursor

The journey begins with the synthesis of 4-nitro-1H-indazole. A common and effective method starts from 2-methyl-3-nitroaniline. Diazotization of the aniline followed by intramolecular cyclization yields the 4-nitro-1H-indazole core.[10] This reaction is a variation of classical methods for forming the indazole ring from appropriately substituted anilines.[11]

Step 2: The Critical N-Methylation - Achieving N2 Selectivity

The alkylation of the indazole core presents a significant regiochemical challenge. The reaction can occur at either the N1 or N2 position, and the outcome is highly dependent on the reaction conditions and the substitution pattern on the indazole ring. For the synthesis of this compound, methylation must be directed to the N2 position of the 4-nitroindazole intermediate.